Welcome to the BenchChem Online Store!
molecular formula C13H10O B125995 9H-Fluoren-1-ol CAS No. 6344-61-2

9H-Fluoren-1-ol

Cat. No. B125995
M. Wt: 182.22 g/mol
InChI Key: PWFLISNWYDWJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05262541

Procedure details

35.5g (0.1 mole) of 2-nitro-2'-hydroxy-5-t-octylazobenzene are added to the mixture of 60 ml of methanol, 2.3 g of fluorenone and 64 g of 50% aqueous solution of sodium hydroxide. The mixture is stirred at 70°-75° C. and to the mixture is slowly added 55.4 g (0.3 mol) of glucose in 55 ml of water over 2 hours. The reaction mixture is heated for an additional three hours, then 160 ml of methanol is added at 55°-60° C. and 14.2 g of 35% hydrochloric acid slowly added and stirred at 40°-50° C. for 20 minutes. During this time crystals should appear. Then more hydrochloric acid is added to attain pH 4-5. The reaction is cooled to 25° C. to yield 26.5 g (82%). Compared to Example 1, above, more than three times the amount of fluorenone is needed, more than double the reaction time is required, and a lower yield is obtained than when fluorenol is used.
Quantity
160 mL
Type
solvent
Reaction Step One
Name
2-nitro-2'-hydroxy-5-t-octylazobenzene
Quantity
35.5 g
Type
reactant
Reaction Step Two
Name
fluorenone
Quantity
2.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
55.4 g
Type
reactant
Reaction Step Three
Quantity
14.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
fluorenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
55 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(C(CC(C)(C)C)(C)C)=CC=1N=NC1C=CC=CC=1O)([O-])=O.[C:27]1(=[O:40])[C:39]2[C:31]([C:32]3[C:37]([CH:38]=2)=[CH:36][CH:35]=[CH:34][CH:33]=3)=[CH:30][CH:29]=[CH:28]1.[OH-].[Na+].O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.Cl>O.CO>[C:27]1([OH:40])[C:39]2[CH2:38][C:37]3[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=3)[C:31]=2[CH:30]=[CH:29][CH:28]=1 |f:2.3|

Inputs

Step One
Name
Quantity
160 mL
Type
solvent
Smiles
CO
Step Two
Name
2-nitro-2'-hydroxy-5-t-octylazobenzene
Quantity
35.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)N=NC1=C(C=CC=C1)O
Name
fluorenone
Quantity
2.3 g
Type
reactant
Smiles
C1(C=CC=C2C3=CC=CC=C3C=C12)=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
55.4 g
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Four
Name
Quantity
14.2 g
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
fluorenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC=C2C3=CC=CC=C3C=C12)=O
Step Seven
Name
Quantity
55 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 70°-75° C. and to the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated for an additional three hours
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred at 40°-50° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to yield 26.5 g (82%)
CUSTOM
Type
CUSTOM
Details
a lower yield

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=2C3=CC=CC=C3CC12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.